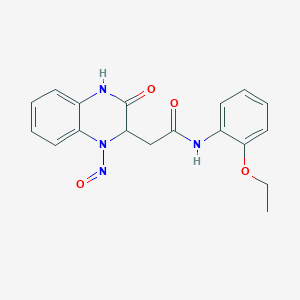

N-(2-ethoxyphenyl)-2-(1-nitroso-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(2-ethoxyphenyl)-2-(1-nitroso-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is not directly detailed in the provided papers. However, similar compounds have been synthesized using various methods. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using spectroscopic techniques and crystallography. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated using elemental analyses and spectroscopic techniques, and the compound was found to crystallize in the orthorhombic crystal system with specific unit cell parameters . This suggests that a similar approach could be used to analyze the molecular structure of N-(2-ethoxyphenyl)-2-(1-nitroso-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide.

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied, such as the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide selectively in one pot, catalyzed by Pd(II)-complexes . This indicates that palladium-catalyzed reactions could be relevant for the chemical reactions of N-(2-ethoxyphenyl)-2-(1-nitroso-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated, such as the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide . This process achieved high selectivity and good stability, suggesting that similar conditions could be applied to study the physical and chemical properties of the compound .

Case Studies

No specific case studies were provided in the papers. However, the synthesis and analysis techniques described could serve as a basis for case studies involving the compound of interest. For example, the molecular docking analysis of anticancer activity in paper could be a relevant case study for understanding the potential biological applications of N-(2-ethoxyphenyl)-2-(1-nitroso-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide.

Wissenschaftliche Forschungsanwendungen

Environmental and Health Implications

Advanced Oxidation Processes for Compound Degradation :The degradation of similar compounds through advanced oxidation processes (AOPs) has been extensively studied. AOPs have been utilized to treat acetaminophen (ACT), a compound structurally related to N-(2-ethoxyphenyl)-2-(1-nitroso-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, from aqueous mediums. These processes lead to different kinetics, mechanisms, and by-products. The study highlights the importance of understanding degradation pathways, by-products, and their biotoxicity for environmental safety (Qutob et al., 2022).

Toxicity and Environmental Impact :Research on acetaminophen, a compound with functional similarities, has shown it to be an environmental micropollutant, with its degradation products posing significant challenges for water treatment technologies. This underscores the complexity of managing the environmental impact of similar compounds and the importance of developing effective removal strategies to mitigate their presence in natural water systems (Vo et al., 2019).

Potential Therapeutic Applications

Neuroprotective Properties :Compounds like YM872, structurally related to the one , have been studied for their neuroprotective properties. YM872 has been shown to be a potent, selective, and highly water-soluble AMPA receptor antagonist, suggesting potential therapeutic applications in treating conditions like acute stroke (Takahashi et al., 2006).

Antioxidant Properties :Research on cyclic nitroxides, which share reactive characteristics with N-(2-ethoxyphenyl)-2-(1-nitroso-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, has indicated their substantial therapeutic potential as antioxidants. These compounds have been shown to protect against injuries associated with inflammatory conditions, highlighting a possible application in managing diseases characterized by oxidative stress (Augusto et al., 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(2-ethoxyphenyl)-2-(1-nitroso-3-oxo-2,4-dihydroquinoxalin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4/c1-2-26-16-10-6-4-8-13(16)19-17(23)11-15-18(24)20-12-7-3-5-9-14(12)22(15)21-25/h3-10,15H,2,11H2,1H3,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIANCSFSDVXWFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2N=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethoxyphenyl)-2-(1-nitroso-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2529646.png)

![N-(2-methoxyethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2529647.png)

![N-(2,6-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2529652.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)

![1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2529655.png)

![2,2,2-Trifluoroethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2529657.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-benzyloxalamide](/img/structure/B2529663.png)